molecular formula C13H13NO4 B5599386 4-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-5(4H)-isoxazolone

4-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-5(4H)-isoxazolone

Cat. No. B5599386
M. Wt: 247.25 g/mol
InChI Key: TVMXDVJQDNQIJI-POHAHGRESA-N
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Description

Synthesis Analysis

Synthesis of isoxazole-5(4H)-ones can be achieved through various methods. For instance, a study focused on the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones using organic photoredox catalysis, which showed remarkable results under light induction (Sampaio et al., 2023). Another approach involves a palladium-catalyzed insert reaction for constructing 4-aminomethylidene isoxazolone derivatives (Zhu et al., 2019).

Molecular Structure Analysis

Isoxazolone derivatives exhibit diverse molecular structures. For example, certain isoxazolone compounds adopt different configurations at the solid state, as revealed by X-ray analysis (Brancatelli et al., 2011). Another compound in this class, (Z)-4-(2-methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one, possesses weak intramolecular hydrogen bonds contributing to its crystal structure (Hu & Chen, 2015).

Chemical Reactions and Properties

Isoxazole-5(4H)-ones undergo various chemical reactions. For example, reactions of 4-arylidene-3-methyl-5(4H)-isoxazolones with nucleophiles lead to different isoxazolone derivatives, highlighting the reactivity of the compound (Batra et al., 1990).

Physical Properties Analysis

The physical properties of isoxazolones, such as their spectroscopic and crystallographic characteristics, are key to understanding their structure and potential applications. Studies involving crystallography and spectroscopy provide insights into these properties (Hu & Chen, 2015).

Chemical Properties Analysis

The chemical properties of isoxazolone derivatives, including their reactivity and stability, are essential for their practical applications. The stability and reactivity can be inferred from studies that focus on their synthesis and the reactions they undergo (Zhu et al., 2019).

properties

IUPAC Name

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-12-7-9(4-5-11(12)15)6-10-8(2)14-18-13(10)16/h4-7,15H,3H2,1-2H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMXDVJQDNQIJI-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=NOC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

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